5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 193.25 .
Molecular Structure Analysis
The IUPAC name for this compound is 5,7-dimethoxy-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C11H15NO2/c1-13-8-6-10-9 (4-3-5-12-10)11 (7-8)14-2/h6-7,12H,3-5H2,1-2H3 .
Physical and Chemical Properties Analysis
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is an oil at room temperature . It has a molecular weight of 193.25 .
Scientific Research Applications
1. Neuropharmacology and Epilepsy Studies
In neuropharmacological research, 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride derivatives have been explored for their potential effects on epilepsy. Studies on WAG/Rij rats, a genetic animal model of absence epilepsy, examined compounds similar to this compound. These compounds, functioning as non-competitive AMPA receptor antagonists, were evaluated for their ability to modify the occurrence of epileptic spike-wave discharges when microinjected into specific brain areas (Citraro et al., 2006).
2. Synthesis and Chemical Analysis
The compound and its variants have been used in the synthesis of various alkaloids and chemical structures. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a related compound, was used in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showcasing its utility in complex chemical syntheses (Blank & Opatz, 2011).
3. Analgesic and Anti-Inflammatory Research
A study on the analgesic and anti-inflammatory effects of a derivative, 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, revealed its potential in medical applications. This compound demonstrated significant anti-inflammatory effects and was more effective than traditional analgesics like diclofenac sodium in certain doses (Rakhmanova et al., 2022).
4. Enzymatic Hydrolysis Studies
The compound has been a subject in studies involving enzymatic hydrolysis. For example, enantioselective hydrolysis of related tetrahydroisoquinoline carboxylic esters was carried out to obtain products with high enantiopurity, demonstrating its relevance in stereoselective synthesis (Paál et al., 2008).
5. Synthesis of Novel Alkaloidal Systems
The compound has been instrumental in the synthesis of novel alkaloidal systems. Its reactions and transformations have led to the creation of new chemical structures, contributing significantly to the field of organic chemistry and drug development (Nagarajan et al., 1994).
Safety and Hazards
Future Directions
While there is limited information on the future directions of 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride, similar compounds such as 1,2,3,4-tetrahydroisoquinolines have garnered attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mechanism of Action
Target of Action
5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a type of isoquinoline alkaloid . Isoquinoline alkaloids are known to interact with a variety of targets, including various infective pathogens and neurodegenerative disorders . .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert diverse biological activities against various targets . They can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, depending on the specific targets and mode of action of the compound .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Isoquinoline alkaloids, in general, are known to exert diverse biological activities, which can lead to a variety of molecular and cellular effects .
Properties
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2;/h6-7,12H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIUMVHCIPOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C(=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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